molecular formula C14H13F3N4O B14437357 1-(2,6-Dimethylpyrimidin-4-yl)-3-[3-(trifluoromethyl)phenyl]urea CAS No. 79513-91-0

1-(2,6-Dimethylpyrimidin-4-yl)-3-[3-(trifluoromethyl)phenyl]urea

Cat. No.: B14437357
CAS No.: 79513-91-0
M. Wt: 310.27 g/mol
InChI Key: WMKRJBHBVHLCBC-UHFFFAOYSA-N
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Description

1-(2,6-Dimethylpyrimidin-4-yl)-3-[3-(trifluoromethyl)phenyl]urea is a synthetic organic compound that belongs to the class of urea derivatives These compounds are known for their diverse applications in various fields, including medicinal chemistry, agriculture, and material science

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,6-Dimethylpyrimidin-4-yl)-3-[3-(trifluoromethyl)phenyl]urea typically involves the reaction of 2,6-dimethylpyrimidine-4-amine with 3-(trifluoromethyl)phenyl isocyanate. The reaction is carried out under controlled conditions, often in the presence of a suitable solvent such as dichloromethane or acetonitrile. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired urea derivative.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures high yield and purity of the final product. Purification techniques such as recrystallization or chromatography may be employed to isolate the compound from reaction by-products.

Chemical Reactions Analysis

Types of Reactions

1-(2,6-Dimethylpyrimidin-4-yl)-3-[3-(trifluoromethyl)phenyl]urea can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced urea derivatives.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups on the pyrimidine or phenyl rings are replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, or other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation.

    Substitution: Halogenating agents, nucleophiles, or electrophiles under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or hydroxylated derivatives, while reduction may produce amines or other reduced forms.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential biological activity, including antimicrobial, antiviral, or anticancer properties.

    Medicine: Explored as a candidate for drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of agrochemicals, such as herbicides or pesticides, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 1-(2,6-Dimethylpyrimidin-4-yl)-3-[3-(trifluoromethyl)phenyl]urea involves its interaction with specific molecular targets. The compound may bind to enzymes, receptors, or other biomolecules, modulating their activity and leading to desired biological effects. The presence of the pyrimidine ring and trifluoromethyl group may enhance its binding affinity and specificity for certain targets.

Comparison with Similar Compounds

Similar Compounds

    1-(2,6-Dimethylpyrimidin-4-yl)-3-phenylurea: Lacks the trifluoromethyl group, which may result in different chemical and biological properties.

    1-(2,6-Dimethylpyrimidin-4-yl)-3-(4-chlorophenyl)urea: Contains a chlorophenyl group instead of a trifluoromethyl group, leading to variations in reactivity and applications.

Uniqueness

1-(2,6-Dimethylpyrimidin-4-yl)-3-[3-(trifluoromethyl)phenyl]urea is unique due to the presence of both the pyrimidine ring and the trifluoromethyl group. These structural features contribute to its distinct chemical reactivity, potential biological activity, and diverse applications in various fields.

Properties

CAS No.

79513-91-0

Molecular Formula

C14H13F3N4O

Molecular Weight

310.27 g/mol

IUPAC Name

1-(2,6-dimethylpyrimidin-4-yl)-3-[3-(trifluoromethyl)phenyl]urea

InChI

InChI=1S/C14H13F3N4O/c1-8-6-12(19-9(2)18-8)21-13(22)20-11-5-3-4-10(7-11)14(15,16)17/h3-7H,1-2H3,(H2,18,19,20,21,22)

InChI Key

WMKRJBHBVHLCBC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC(=N1)C)NC(=O)NC2=CC=CC(=C2)C(F)(F)F

Origin of Product

United States

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